molecular formula C11H11F3N2O2 B3033937 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1268002-29-4

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B3033937
CAS No.: 1268002-29-4
M. Wt: 260.21
InChI Key: VHVPDHSWCVRTOW-UHFFFAOYSA-N
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Description

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of trifluoromethyl and amino groups further enhances its chemical reactivity and potential utility in different chemical reactions.

Preparation Methods

The synthesis of 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The amino and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other similar compounds, such as:

    8-amino-6-methoxyquinoline: Known for its antimalarial activity.

    6-amino-4,5-dimethyl-8-methoxyquinoline: Studied for its potential as an antimicrobial agent.

    8-amino-5-methoxyquinoline: Investigated for its anticancer properties.

Properties

IUPAC Name

8-amino-2,4-dimethyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-5-10(17)16(2)8-4-6(11(12,13)14)3-7(15)9(8)18-5/h3-5H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPDHSWCVRTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC(=CC(=C2O1)N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

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